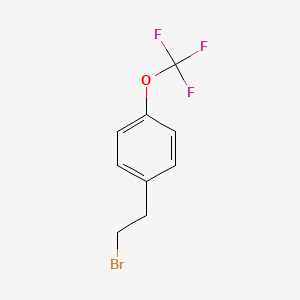![molecular formula C9H15NO4 B3085378 L-Valine, N-[(2-propen-1-yloxy)carbonyl]- CAS No. 115491-96-8](/img/structure/B3085378.png)
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-
描述
L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is a chemical compound that belongs to the class of amino acids. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C9H15NO4 and a molecular weight of 201.22 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- typically involves the protection of the amino group of L-Valine using a carbamate protecting group. One common method is to treat L-Valine with a reagent like Boc2O to form N-Boc protected L-Valine. The next step involves forming an acid chloride by using SOCl2. Once the acid chloride is formed, it is reacted with an amine (e.g., L-Valine) in the presence of excess base to form the desired compound .
Industrial Production Methods
Industrial production methods for L-Valine, N-[(2-propen-1-yloxy)carbonyl]- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
L-Valine, N-[(2-propen-1-yloxy)carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In studies related to protein synthesis and enzyme function.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of biodegradable polymers and other materials.
作用机制
The mechanism of action of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in protein synthesis, thereby influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- L-Valine, N-[(2-propyn-1-yloxy)carbonyl]-
- L-Valine, N-[(2-butyn-1-yloxy)carbonyl]-
- L-Valine, N-[(2-ethyn-1-yloxy)carbonyl]-
Uniqueness
L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is unique due to its specific propenyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including medical research and industrial production .
属性
IUPAC Name |
(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQMLUPZZNVCK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


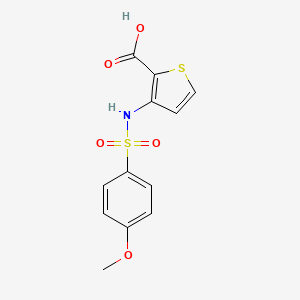
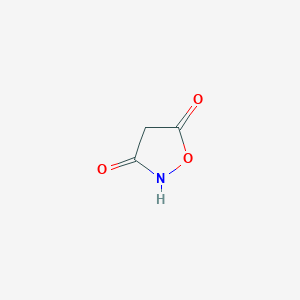
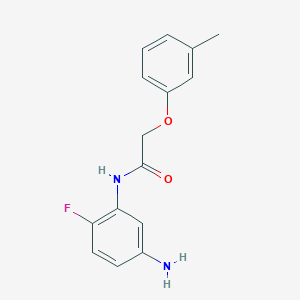
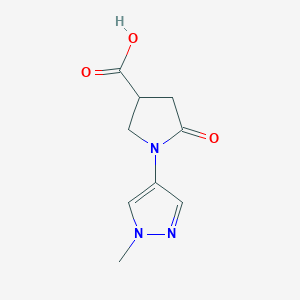
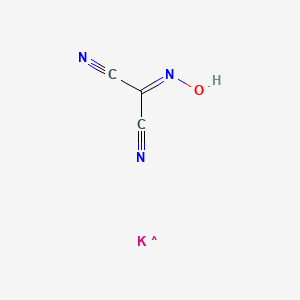
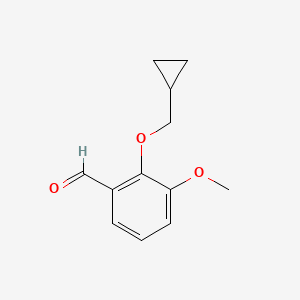
![5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3085360.png)
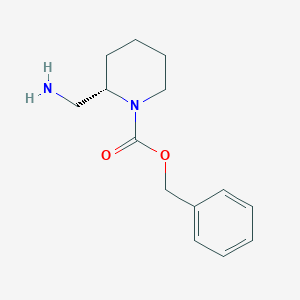
![5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B3085373.png)
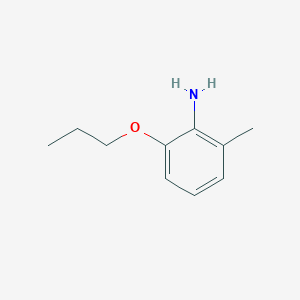
![Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate](/img/structure/B3085394.png)
![Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B3085395.png)
![Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate](/img/structure/B3085403.png)
